1-(2,6-Dichloro-4-fluorophenyl)ethanamine
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Overview
Description
- It consists of a central ethylamine (amine) group attached to a phenyl ring. The phenyl ring contains two chlorine atoms (at positions 2 and 6) and one fluorine atom (at position 4).
- This compound is used in various scientific and industrial applications due to its unique properties.
1-(2,6-Dichloro-4-fluorophenyl)ethanamine: is a chemical compound with the molecular formula CHClFN.
Preparation Methods
Synthetic Routes: The synthesis of 1-(2,6-Dichloro-4-fluorophenyl)ethanamine involves several steps. One common approach is via nucleophilic substitution reactions using appropriate starting materials.
Reaction Conditions: Specific reaction conditions may vary, but typically involve reagents such as chloro- or fluoro-substituted benzene derivatives and ethylamine.
Industrial Production: Industrial-scale production methods may employ efficient and scalable processes to yield this compound.
Chemical Reactions Analysis
Reactivity: 1-(2,6-Dichloro-4-fluorophenyl)ethanamine can undergo various reactions, including
Common Reagents: Reagents like alkyl halides, bases, and reducing agents are often used.
Major Products: The primary products depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology: It may serve as a building block for drug discovery or as a ligand in biochemical studies.
Medicine: Investigations explore its potential therapeutic effects.
Industry: Industries use it as an intermediate for other compounds.
Mechanism of Action
- The exact mechanism by which 1-(2,6-Dichloro-4-fluorophenyl)ethanamine exerts its effects depends on its specific application.
- It may interact with receptors, enzymes, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Properties
Molecular Formula |
C8H8Cl2FN |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
1-(2,6-dichloro-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4H,12H2,1H3 |
InChI Key |
WNILCRUVPKDEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Cl)F)Cl)N |
Origin of Product |
United States |
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